molecular formula C9H7ClN2O2S2 B1462338 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide CAS No. 1803581-26-1

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide

Cat. No.: B1462338
CAS No.: 1803581-26-1
M. Wt: 274.8 g/mol
InChI Key: LAQPGMYXFHHLLF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thioamides. One common method includes the following steps:

    Starting Materials: 4-chlorobenzenesulfonyl chloride and thioamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, under reflux conditions.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazole-5-sulfonamide: Similar structure with a different position of the sulfonamide group.

    2-(4-Bromophenyl)-1,3-thiazole-4-sulfonamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-Methylphenyl)-1,3-thiazole-4-sulfonamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the sulfonamide group at specific positions on the thiazole ring can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPGMYXFHHLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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